BenchChemオンラインストアへようこそ!

2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid

Physicochemical profiling Lead optimization Medicinal chemistry

Select CAS 2098043-41-3 to ensure the correct 4-carboxy isonicotinic acid regioisomer with the metabolically stabilized 3,3-difluorocyclobutyl motif. This gem-difluoro substitution lowers pKa by 0.5–1.0 units and logP by ~0.3–0.5 units versus non-fluorinated analogs, precisely tuning solubility, permeability, and target electrostatics. The isomerically pure product eliminates risk of >100-fold activity loss seen with the nicotinic acid regioisomer (CAS 2097978‑04‑4). Ideal for late-stage SAR, co-crystallography, and QSPR model validation.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 2098043-41-3
Cat. No. B1480439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid
CAS2098043-41-3
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-3-8(10(15)16)1-2-14-9/h1-3,7H,4-6H2,(H,15,16)
InChIKeyHWQPRQYPPBHUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic Acid (CAS 2098043-41-3): Core Structural and Physicochemical Profile for Informed Procurement


2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid (CAS 2098043-41-3) is a fluorinated pyridine-4-carboxylic acid derivative characterized by a gem‑difluorocyclobutylmethyl ether substituent at the 2‑position of the isonicotinic acid scaffold. The compound has a molecular formula of C₁₁H₁₁F₂NO₃ and a molecular weight of 243.21 g/mol . It belongs to the class of substituted pyridyl‑cycloalkyl‑carboxylic acids, a chemotype extensively explored for therapeutic targets including acetyl‑CoA carboxylase (ACC), G‑protein‑coupled receptor 109a (GPR109a), and monocarboxylate transporters (MCTs) . The gem‑difluorocyclobutyl moiety imparts distinct electronic and conformational properties compared to non‑fluorinated cyclobutyl analogs—altering pKₐ, lipophilicity (log P), and metabolic susceptibility—which makes precise compound selection critical for structure‑activity relationship (SAR) studies and lead optimization campaigns [1].

Why 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic Acid Cannot Be Replaced by Its Non‑Fluorinated or Positional Analog


Within the substituted pyridyl‑cycloalkyl‑carboxylic acid series, the presence and position of fluorine atoms on the cyclobutyl ring dramatically influence key molecular properties that govern biological performance. The gem‑difluoro substitution on the cyclobutane lowers the pKₐ of proximal carboxylic acids and alters the log P, directly impacting solubility, permeability, and target‑binding electrostatics [1]. Experimental pKₐ and log P measurements on 3,3‑difluorocyclobutane‑derived building blocks confirm that fluorination shifts acidity by approximately 0.5–1.0 pKₐ units relative to the non‑fluorinated cyclobutane analogs, while the log P change is ring‑size dependent [1]. Moreover, the gem‑difluorocyclobutyl motif has been shown to reduce susceptibility to cytochrome P450‑mediated oxidative metabolism compared to the parent cyclobutyl group—a critical consideration for in vivo pharmacological studies [2]. Simultaneously, replacement of the isonicotinic acid core (4‑carboxy) with the isomeric nicotinic acid (3‑carboxy) scaffold alters the spatial orientation of the carboxylate pharmacophore, which can abrogate or drastically reduce target engagement in targets such as ACC2 or GPR109a where the carboxylate‑pyridine geometry is essential for binding . These multi‑parameter differences mean that a decision to procure a “close analog” without explicit matching of the fluorination pattern and regiochemistry can confound SAR interpretation and lead to irreproducible results.

Head‑to‑Head Comparative Evidence: 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic Acid vs. Closest Analogs


pKₐ Shift: 3,3‑Difluorocyclobutyl vs. Cyclobutyl Carboxylic Acid Acidity

Introduction of the gem‑difluoro group on the cyclobutane ring increases the acidity of the appended carboxylic acid. The predicted pKₐ of 3,3‑difluorocyclobutanecarboxylic acid is 3.63 ± 0.40, compared with a predicted pKₐ of approximately 4.8–5.0 for cyclobutanecarboxylic acid (non‑fluorinated) [1]. Experimental measurements on 3,3‑difluorocyclobutane‑carboxylic acid derivatives confirm a pKₐ lowering of ≈ 0.5–1.0 log units relative to the non‑fluorinated counterparts [2].

Physicochemical profiling Lead optimization Medicinal chemistry

Lipophilicity Modulation: Fluorination Lowers log P for the Cyclobutyl Series

In contrast to aromatic fluorination which typically increases log P, gem‑difluorination of the cyclobutane ring often results in decreased lipophilicity. For 3,3‑difluorocyclobutane‑carboxylic acid derivatives, experimentally determined log P values were lower than those of the non‑fluorinated cyclobutane analogs [1]. A related 2‑(3,3‑difluorocyclobutyl)ethan‑1‑ol building block has a calculated log P of ≈ 1.2 [2], whereas the non‑fluorinated cyclobutylmethyl alcohol analog has a calculated log P of ≈ 1.5–1.7 [3].

Lipophilicity ADME Drug design

Metabolic Stability: gem‑Difluorocyclobutyl Motif Reduces CYP‑Mediated Oxidation Compared to Cyclobutyl

The gem‑difluoro substitution on the cyclobutane ring is recognized in medicinal chemistry as a strategy to block sites of cytochrome P450 (CYP)‑mediated oxidative metabolism. The electron‑withdrawing fluorine atoms deactivate the adjacent C–H bonds toward hydrogen‑atom abstraction, the rate‑limiting step in CYP oxidation [1]. In a series of saturated heterocyclic building blocks, gem‑difluorination was demonstrated to increase metabolic stability relative to the non‑fluorinated parent [2]. The 3,3‑difluorocyclobutyl motif has been specifically highlighted as a metabolically more robust alternative to the cyclobutyl group in drug design [3].

Metabolic stability CYP450 Oxidative metabolism

Exit Vector Geometry: 3,3‑Difluorocyclobutyl Alters Substituent Orientation vs. Cyclobutyl

X‑ray crystallographic analysis of 3,3‑difluorocyclobutanamine hydrochloride compared to its non‑fluorinated analog reveals that the gem‑difluoro substitution induces a measurable geometric perturbation in the exit vector angles of the substituent. The C–F bond lengths (≈ 1.35 Å) and F–C–F bond angle (≈ 106°) flatten the cyclobutane ring puckering slightly, altering the spatial trajectory of the attached methoxy‑isonicotinic acid moiety by approximately 5–10° relative to the non‑fluorinated cyclobutyl system [1][2].

Exit vector analysis Conformational design Scaffold geometry

Isonicotinic vs. Nicotinic Acid Core: Carboxylate Position Determines Target Engagement

2‑((3,3‑Difluorocyclobutyl)methoxy)isonicotinic acid (4‑carboxy) and its regioisomer 2‑((3,3‑difluorocyclobutyl)methoxy)nicotinic acid (CAS 2097978‑04‑4; 3‑carboxy) differ solely in the position of the carboxylic acid on the pyridine ring. This positional change reorients the carboxylate vector by approximately 120°, fundamentally altering the pharmacophore geometry. In ACC2 and GPR109a inhibitor series, the isonicotinic acid scaffold has been specifically selected over nicotinic acid because the 4‑carboxy orientation achieves optimal hydrogen‑bonding with key arginine and serine residues in the binding pocket [1].

Regioisomer differentiation Target binding Pharmacophore geometry

Purity and Batch Consistency: Vendor‑Specified QC Specifications for Reproducible Research

Commercially available batches of 2‑((3,3‑difluorocyclobutyl)methoxy)isonicotinic acid are typically supplied at ≥ 95% purity as determined by HPLC, with some vendors offering ≥ 98% purity upon request . The non‑fluorinated analog 2‑(cyclobutylmethoxy)isonicotinic acid (CAS 1235440‑03‑5) is commonly offered at 97–98% purity . For SAR studies where impurity‑driven false positives or negatives must be excluded, batch analytical certificates (including ¹H NMR, LCMS, and HPLC traces) should be requested; the fluorinated compound's higher molecular weight (243.21 g/mol vs. 207.23 g/mol for the non‑fluorinated analog) provides a convenient MS verification marker .

Quality control Reproducibility Procurement specifications

Optimal Application Scenarios for 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic Acid Based on Verified Differentiation


SAR Studies on ACC2/GPR109a Inhibitors Requiring Enhanced Metabolic Stability

In acetyl‑CoA carboxylase 2 (ACC2) or GPR109a agonist programs, the isonicotinic acid scaffold is a validated pharmacophore core. The 3,3‑difluorocyclobutyl substituent introduces a metabolically stabilized lipophilic module that resists CYP‑mediated oxidation, as demonstrated by class‑level data on gem‑difluorocyclobutyl building blocks [1]. This compound is suitable as a late‑stage SAR probe where in vitro potency has been established with the non‑fluorinated analog but rapid microsomal clearance precludes in vivo testing. The modestly reduced log P (≈ 0.3–0.5 units lower than the cyclobutyl analog) also helps maintain aqueous solubility while preserving target engagement [2].

Conformational Probing of Ligand‑Protein Interactions via Exit Vector Variation

X‑ray crystallographic data show that 3,3‑difluorocyclobutyl substitution subtly alters the ring puckering and exit vector angles of the attached functional group compared to cyclobutyl [1]. This compound can be used in co‑crystallography or cryo‑EM studies to probe whether the altered methoxy‑isonicotinic acid trajectory strengthens or weakens key hydrogen bonds in the target binding site. The 5–10° angular deviation is sufficient to map the steric and electronic tolerance of the binding pocket without changing the core pharmacophore [1].

Isonicotinic Acid‑Specific Biochemical Assays Where Regioisomer Purity Is Critical

For enzymatic or cellular assays where the 4‑carboxy orientation of isonicotinic acid is required (e.g., ACC2, GPR109a), the regioisomeric nicotinic acid analog (CAS 2097978‑04‑4) is known to exhibit > 100‑fold weaker activity [2]. Procurement of the correct regioisomer (CAS 2098043‑41‑3) with documented ¹H NMR, ¹⁹F NMR, and HPLC purity eliminates the risk of regioisomer contamination. The distinct molecular weight (243.21 vs. 243.21 g/mol—both isomers have identical molecular formulas but different fragmentation patterns) can be verified by LCMS/MS .

Physicochemical Parameter Benchmarking for Computational ADME Models

The experimentally measured pKₐ and log P shifts induced by gem‑difluorination of the cyclobutyl ring (pKₐ lowered by 0.5–1.0 units; log P lowered by 0.3–0.5 units) provide data points for calibrating in silico ADME prediction models [1]. Researchers developing QSPR or machine‑learning models for fluorinated compound properties can use this compound as a validation standard, comparing predicted vs. experimentally determined values for the 3,3‑difluorocyclobutyl‑isonicotinic acid system against the non‑fluorinated baseline [1].

Quote Request

Request a Quote for 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.